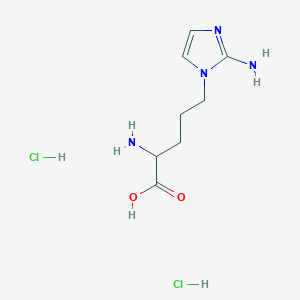![molecular formula C12H16Cl2N2 B6602857 methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride CAS No. 2060042-78-4](/img/structure/B6602857.png)
methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride (MQED) is a quinoline-based amine compound with a wide range of applications in scientific research. MQED has been used as a research tool in a variety of fields, including pharmacology, chemistry, and biochemistry.
科学的研究の応用
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of quinoline-based amines, as a reagent for the synthesis of quinoline derivatives, and as a ligand for the binding of metal ions. It has also been used as a fluorescent probe for the detection of biological molecules, as a tool for the study of enzyme kinetics, and as a tool for the identification and characterization of proteins.
作用機序
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride has been shown to interact with a variety of biological molecules, including enzymes, proteins, and nucleic acids. It has been shown to bind to metal ions, such as zinc, iron, and copper, and to interact with amino acids and other small molecules. The exact mechanism of action of methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride is not fully understood, but it is believed to involve the binding of the quinoline ring to the target molecule, leading to changes in the structure and function of the target molecule.
Biochemical and Physiological Effects
methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to alter the structure and function of proteins, to alter the expression of genes, and to interact with a variety of other biological molecules. In addition, methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride has been shown to have an effect on cell growth and differentiation, as well as on the metabolism of lipids and carbohydrates.
実験室実験の利点と制限
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride is a useful research tool for a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride is a relatively unstable compound and is sensitive to light and heat. In addition, it is toxic in high concentrations and must be handled with care.
将来の方向性
There are a number of potential future directions for the use of methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride in scientific research. It could be used as a tool for the study of enzyme kinetics and protein structure, as a fluorescent probe for the detection of biological molecules, or as a tool for the identification and characterization of proteins. In addition, methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride could be used to study the effects of small molecules on cell growth and differentiation, and to study the metabolism of lipids and carbohydrates. Finally, methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride could be used to develop new drugs and drug delivery systems.
合成法
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride can be synthesized from commercially available quinoline-8-aldehyde and ethylenediamine. The reaction is conducted in a basic medium at temperatures ranging from 70-80°C. The reaction is catalyzed by piperidine and the product is isolated by conventional column chromatography. The yield of the reaction is typically in the range of 70-80%.
特性
IUPAC Name |
N-methyl-2-quinolin-8-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-9-7-11-5-2-4-10-6-3-8-14-12(10)11;;/h2-6,8,13H,7,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJDWTNIHCYIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC2=C1N=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)






![3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B6602850.png)


